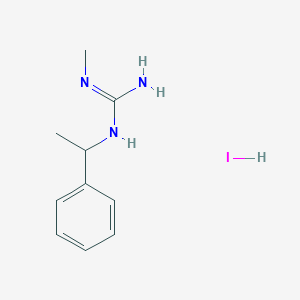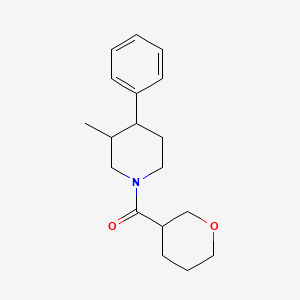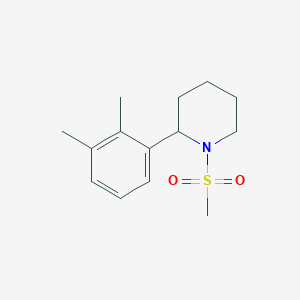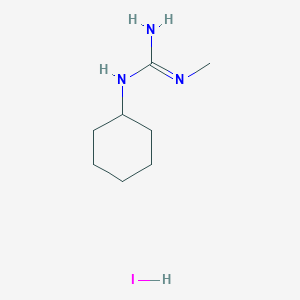
2-Methyl-1-(1-phenylethyl)guanidine;hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(1-phenylethyl)guanidine;hydroiodide is a chemical compound known for its versatile properties and applications in various fields such as pharmaceuticals, material science, and organic synthesis. It is a white crystalline solid that is stable in air and soluble in water, methanol, and ethanol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(1-phenylethyl)guanidine;hydroiodide typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents, which react with amines in the presence of coupling reagents or metal catalysts . Another efficient method involves the use of S-methylisothiourea as a guanidylating agent .
Industrial Production Methods
Industrial production of this compound can be achieved through the hydrogenation of guanidine and iodate salts . This method is scalable and suitable for large-scale production, ensuring a high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-(1-phenylethyl)guanidine;hydroiodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include various substituted guanidines, amines, and oxo-derivatives, which have applications in pharmaceuticals and organic synthesis .
Aplicaciones Científicas De Investigación
2-Methyl-1-(1-phenylethyl)guanidine;hydroiodide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(1-phenylethyl)guanidine;hydroiodide involves its interaction with molecular targets such as DNA and enzymes. The guanidine group forms hydrogen bonds with nucleic acids and proteins, stabilizing their structures and modulating their activities . This interaction can inhibit kinase activity and affect signal transduction pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other guanidine derivatives such as:
N,N’-Disubstituted guanidines: These compounds have similar structures but different substituents on the guanidine group.
Cyclic guanidines: Compounds like 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines.
Uniqueness
2-Methyl-1-(1-phenylethyl)guanidine;hydroiodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds and its high basicity make it particularly effective in applications requiring strong interactions with biological molecules .
Propiedades
IUPAC Name |
2-methyl-1-(1-phenylethyl)guanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.HI/c1-8(13-10(11)12-2)9-6-4-3-5-7-9;/h3-8H,1-2H3,(H3,11,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELCORQMPYOLFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=NC)N.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[5-(Dimethylsulfamoylamino)-2-fluorophenyl]pyrrole](/img/structure/B7599302.png)

![1-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]-2-methoxyethanone](/img/structure/B7599319.png)
![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B7599322.png)
![N-[1-(2-fluoro-6-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B7599329.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B7599336.png)
![N-(8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-yl)-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7599357.png)
![1-[4-(2-Hydroxycyclopentyl)piperazin-1-yl]-2-(2-phenoxyethoxy)ethanone](/img/structure/B7599371.png)
![2,3-dihydro-1-benzothiophen-2-yl-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7599375.png)


![7-[(1-phenyltetrazol-5-yl)methyl]-2-propan-2-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B7599389.png)
![1-[2-(dimethylamino)-6-propan-2-ylpyrimidin-4-yl]-N-phenylpiperidine-3-carboxamide](/img/structure/B7599401.png)
![N-(5-chloropyridin-2-yl)-2-(3-cyclopropyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)propanamide](/img/structure/B7599404.png)
